molecular formula C9H10N2O B1298871 2-Hydroxy-4,5,6-trimethylnicotinonitrile CAS No. 91591-59-2

2-Hydroxy-4,5,6-trimethylnicotinonitrile

Cat. No.: B1298871
CAS No.: 91591-59-2
M. Wt: 162.19 g/mol
InChI Key: ATHBJRFQFOFPLV-UHFFFAOYSA-N
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Description

2-Hydroxy-4,5,6-trimethylnicotinonitrile is a substituted pyridine derivative characterized by a hydroxyl group at the 2-position, methyl groups at the 4-, 5-, and 6-positions, and a nitrile group at the 3-position.

Properties

IUPAC Name

4,5,6-trimethyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-6(2)8(4-10)9(12)11-7(5)3/h1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHBJRFQFOFPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349026
Record name 2-hydroxy-4,5,6-trimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91591-59-2
Record name 2-hydroxy-4,5,6-trimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,5,6-trimethylnicotinonitrile typically involves the reaction of 2-chloro-4,5,6-trimethylnicotinonitrile with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with a hydroxyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4,5,6-trimethylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-4,5,6-trimethylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,5,6-trimethylnicotinonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and functional differences between 2-hydroxy-4,5,6-trimethylnicotinonitrile and its analogs:

Compound Name Substituents Molecular Formula Key Applications/Properties Reference
This compound 2-OH, 4,5,6-CH₃ C₁₀H₁₁N₂O Potential intermediate in drug synthesis (inferred)
2-Chloro-4,5,6-trimethylnicotinonitrile 2-Cl, 4,5,6-CH₃ C₉H₉ClN₂ Building block in pharmaceuticals, agrochemicals, and coordination chemistry
2-Hydroxy-4-(methoxymethyl)-6-methylnicotinonitrile 2-OH, 4-CH₂OCH₃, 6-CH₃ C₉H₁₀N₂O₂ Unknown (structural data only)
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile 2-OH, 4-CH₃, 6-CF₂H C₈H₅F₂N₂O Pharmaceutical intermediate (inferred from substituents)
2,4-Dichloro-6-methylnicotinonitrile 2-Cl, 4-Cl, 6-CH₃ C₇H₄Cl₂N₂ Reactivity in cross-coupling reactions (inferred)

Key Observations :

  • Chloro derivatives (e.g., 2-Chloro-4,5,6-trimethylnicotinonitrile) exhibit higher electrophilicity, favoring nucleophilic substitution reactions in medicinal chemistry . Difluoromethyl and methoxymethyl groups introduce steric bulk and modulate electronic properties, which may influence binding affinity in target proteins .

Biological Activity

2-Hydroxy-4,5,6-trimethylnicotinonitrile (CAS No. 91591-59-2) is an organic compound that belongs to the class of nicotinonitriles. Its structure features a hydroxyl group and three methyl groups attached to a pyridine ring, which contributes to its unique biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H10N2O
  • Molecular Weight : 162.19 g/mol
  • Structure : The compound's structural characteristics include a hydroxyl group (-OH) and a nitrile group (-C≡N), which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl and nitrile groups enhance its reactivity and binding affinity to various biological molecules. This compound has been shown to affect several biochemical pathways, potentially leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Methodology : MTT assay was employed to assess cell viability in various cancer cell lines.
    • Results : Significant reduction in cell viability was observed at concentrations above 50 µM, indicating potential as an anticancer agent.
  • Antimicrobial Efficacy Study :
    • Objective : To determine the minimum inhibitory concentration (MIC) against common pathogens.
    • Results : The compound exhibited an MIC ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, suggesting strong antimicrobial activity.

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundEffectiveModerateDisruption of cell wall synthesis
2-Hydroxy-3-methylbenzonitrileModerateLowInhibition of metabolic pathways
2-Hydroxy-4-methylpyridineLowEffectiveInduction of apoptosis

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